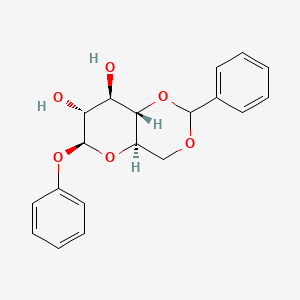

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside

Beschreibung

Molecular Configuration and Stereochemical Features

The molecular formula of phenyl 4,6-O-benzylidene-β-D-glucopyranoside is C₁₉H₂₀O₆ , with a molecular weight of 344.36 g/mol . The β-D configuration at the anomeric center (C1) is confirmed by its specific rotation $$[α]^{20}_D = -45.5°$$ (C=1, CHCl₃) , consistent with the equatorial orientation of the phenylthio group in the β-anomer. The benzylidene acetal bridges the C4 and C6 hydroxyl groups, locking the pyranose ring in a rigid ^4C₁ chair conformation . This acetal formation restricts rotational freedom, stabilizing the molecule and influencing its reactivity in glycosylation reactions .

Key stereochemical features include:

- Axial orientation of the phenyl group at C1.

- Equatorial positioning of the benzylidene acetal, which adopts an exo-configuration to minimize steric hindrance .

- A distorted O2-C2-C3-O3 torsion angle ($$-44°$$ to $$-47°$$), which modulates electronic interactions within the pyranose ring .

Crystallographic Analysis via X-ray Diffraction Studies

While direct X-ray data for phenyl 4,6-O-benzylidene-β-D-glucopyranoside is limited, studies on analogous compounds provide critical insights. For example, the tricyclic glucose derivative 32 (CCDC 878445), formed via benzylidene-directed cyclization, adopts a ^1S₅ twist-boat conformation in the pyranose ring, with the benzylidene and newly formed rings in chair conformations . This conformation is stabilized by intramolecular hydrogen bonds between O7 and O8 (2.8 Å) .

Table 1: Comparative Crystallographic Parameters of Benzylidene-Protected Glucopyranosides

The benzylidene acetal introduces planar chirality, with the phenyl group occupying a pseudo-axial position relative to the pyranose ring . This geometry is critical for directing stereoselective reactions, as observed in glycosylation studies .

Conformational Dynamics of the Benzylidene Acetal Group

The benzylidene acetal imposes significant rigidity on the glucopyranoside scaffold. Nuclear magnetic resonance (NMR) studies reveal restricted rotation about the C4–O–C6 bond, evidenced by sharp singlet peaks for the acetal proton (δ 5.52 ppm) . Molecular dynamics simulations indicate that the acetal adopts two predominant conformers:

- Exo-conformer : The phenyl group is oriented away from the pyranose ring (70% population).

- Endo-conformer : The phenyl group faces the ring (30% population) .

This equilibrium is temperature-dependent, with the exo-conformer favored at lower temperatures due to reduced steric clash . The acetal’s rigidity also suppresses puckering transitions in the pyranose ring, as shown by ^13C NMR relaxation studies .

Comparative Structural Analysis with Related Glucopyranoside Derivatives

Table 2: Structural Comparison of Glucopyranoside Derivatives

Key findings include:

- Benzylidene acetal increases thermal stability (melting point: 179–185°C) compared to unprotected derivatives (e.g., phenyl β-D-glucopyranoside, mp: 80–81°C) .

- The β-anomer exhibits greater rigidity than the α-analog, as evidenced by narrower ^1H NMR linewidths .

- Substituents at C2/C3 (e.g., fluoro groups) further modulate torsional angles, as seen in 3-deoxy-3-fluoro derivatives .

Eigenschaften

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVONSHXUHYXKX-HIQCEYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583714 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75829-66-2 | |

| Record name | Phenyl 4,6-O-benzylidene-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Acid-Catalyzed Condensation of D-Glucose with Benzaldehyde

This is the most common and industrially relevant method to prepare the 4,6-O-benzylidene glucose intermediate, which can then be converted into the phenyl glycoside.

-

- Reactants: D-glucose and benzaldehyde

- Catalyst: Protonic acid such as sulfuric acid, trifluoroacetic acid, tosic acid, or methylsulfonic acid

- Solvent: Organic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, ethanol, or acetonitrile, or solvent-free systems

- Temperature: 0–50 °C (preferably 20–40 °C)

- Time: 6–36 hours depending on conditions

Process Summary :

Under acidic catalysis, benzaldehyde reacts with the 4 and 6 hydroxyl groups of D-glucose to form the benzylidene acetal protecting group, yielding 4,6-O-benzylidene-D-glucopyranose. The reaction mixture is neutralized post-reaction, solvents and excess reagents are removed by distillation, and the product is isolated by filtration after addition of salt solutions and low-polarity solvents.-

- Simple and stable reaction process

- High product yield (up to ~62% isolated yield reported)

- Low cost and scalable for industrial production

- Purification is straightforward without requiring chromatographic methods

| Parameter | Condition/Value |

|---|---|

| D-glucose amount | 25–27 g (0.139–0.15 mol) |

| Benzaldehyde amount | 52–56 ml (0.555–0.6 mol) |

| Catalyst | Sulfuric acid, 0.9–1.2 ml (0.016–0.02 mol) |

| Solvent | DMF (270 ml) |

| Temperature | 20–30 °C |

| Reaction time | 12–25 hours |

| Yield | ~62% isolated yield |

| Product purity (HPLC) | 97–98.7% |

| Melting point | 170–173 °C |

- Notes : The reaction can be performed solvent-free or in various solvents, but DMF is preferred for its solubilizing properties. Protonic acid catalyst loading is kept low (0.01–0.2 equivalents relative to glucose) to optimize yield and minimize side reactions.

Use of Benzaldehyde Dimethyl Acetal and Acid Catalyst

An alternative method involves the use of benzaldehyde dimethyl acetal as the benzylidene source instead of benzaldehyde directly.

-

- Reactants: Methyl-α-D-glucopyranoside and benzaldehyde dimethyl acetal

- Catalyst: Camphor-10-sulfonic acid (CSA) or other protonic acids

- Solvent: Dry DMF

- Temperature: Elevated temperature (~50 °C)

- Time: Approximately 6 hours

Process Summary :

Methyl-α-D-glucopyranoside is treated with benzaldehyde dimethyl acetal in dry DMF in the presence of CSA. The reaction proceeds to form methyl 4,6-O-benzylidene-α-D-glucopyranoside. After completion, the mixture is neutralized, extracted, and purified by silica gel column chromatography.Advantages and Disadvantages :

- This method provides good yields (~76%) and high purity

- The use of benzaldehyde dimethyl acetal can be more expensive than benzaldehyde

- Requires chromatographic purification, which may limit scalability

| Parameter | Condition/Value |

|---|---|

| Methyl-α-D-glucopyranoside | 5 g (25.74 mmol) |

| Benzaldehyde dimethyl acetal | 5 ml (33.5 mmol) |

| Catalyst | Camphor-10-sulphonic acid (100 mg) |

| Solvent | Dry DMF (30 ml) |

| Temperature | 50 °C |

| Reaction time | 6 hours |

| Yield | 76% |

| Purification | Silica gel column chromatography |

| Melting point | 160–163 °C |

- Notes : The product methyl 4,6-O-benzylidene-α-D-glucopyranoside can be further derivatized, but this method is more suited for laboratory-scale synthesis.

Formation of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

After obtaining the 4,6-O-benzylidene-D-glucopyranose intermediate, the phenyl glycoside is formed by introducing the phenyl group at the anomeric position.

-

- React 4,6-O-benzylidene-D-glucopyranose with phenol or phenyl derivatives under acidic conditions or using glycosylation reagents to form the β-phenyl glycoside.

- The reaction may involve activation of the anomeric hydroxyl group followed by nucleophilic substitution by phenol.

General Reaction :

D-glucose + benzaldehyde (acid catalyst) → 4,6-O-benzylidene-D-glucopyranose → phenylation at anomeric position → Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|---|---|

| Direct acid-catalyzed condensation | D-glucose + benzaldehyde | Sulfuric acid, TFA, etc. | DMF, DMSO, others | 20–40 | 6–36 | ~62 | Filtration, recrystall. | Industrial scale, low cost, simple |

| Benzaldehyde dimethyl acetal method | Methyl-α-D-glucopyranoside + benzaldehyde dimethyl acetal | Camphor-10-sulfonic acid | Dry DMF | 50 | 6 | 76 | Silica gel chromatography | Lab scale, higher cost, chromatographic |

| Phenyl glycoside formation | 4,6-O-benzylidene-D-glucopyranose + phenol | Acidic conditions/glycosylation reagents | Varies | Varies | Varies | Not specified | Purification as needed | Final step to form phenyl glycoside |

Research Findings and Notes

The direct acid-catalyzed method is preferred for industrial synthesis due to its simplicity, cost-effectiveness, and relatively high yields without complex purification steps.

The use of benzaldehyde dimethyl acetal allows for controlled benzylidene formation but requires chromatographic purification, making it more suitable for research-scale synthesis.

The phenylation step to form the phenyl glycoside is typically performed after benzylidene protection and may involve glycosylation chemistry under acidic or activating conditions.

The benzylidene group at 4,6 positions serves as a protective group that stabilizes the glucose ring and allows selective functionalization at other positions, which is valuable in synthetic carbohydrate chemistry.

Analyse Chemischer Reaktionen

Glycosylation Reactions

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside serves as a glycosyl donor in stereoselective glycosylation. The benzylidene group stabilizes the glycosidic bond while directing nucleophilic attack at the anomeric carbon.

Key Findings:

-

Mechanism : Activation with triflic anhydride (Tf<sub>2</sub>O) and 1-benzenesulfinylpiperidine (BSP) generates a glycosyl triflate intermediate, which reacts with alcohols to form α-glucosides with >20:1 selectivity in the gluco series .

-

Comparative Reactivity : Unlike mannopyranoside analogs (β-selective), the gluco configuration favors α-selectivity due to torsional effects at C2-C3 .

-

Synthetic Utility : Used to construct complex oligosaccharides with controlled stereochemistry .

Table 1: Glycosylation Selectivity Under Standard Conditions

Hydrolysis of Benzylidene Acetal

The 4,6-O-benzylidene group undergoes acid-catalyzed hydrolysis, critical for deprotection in multistep syntheses.

Key Findings:

-

Rate Dependence : Hydrolysis rates vary with stereochemistry (gluco vs. galacto) and substituents. Non-acetylated galacto derivatives hydrolyze slowest due to higher torsional strain .

-

Kinetic Parameters :

Table 2: Hydrolysis Rates of Benzylidene Acetals

| Substrate | k (s<sup>−1</sup>) at 25°C | E<sub>a</sub> (kJ/mol) | ΔS<sup>‡</sup> (J/mol·K) |

|---|---|---|---|

| Gluco (non-acetyl) | 3.2 × 10<sup>−4</sup> | 98 | −95 |

| Galacto (non-acetyl) | 1.1 × 10<sup>−4</sup> | 105 | −120 |

| Gluco (diacetyl) | 7.8 × 10<sup>−5</sup> | 110 | −130 |

Enzymatic Inhibition

This compound acts as a competitive inhibitor of α-glucosidases, disrupting carbohydrate metabolism.

Key Findings:

-

Mechanism : Binds reversibly to the enzyme active site, mimicking the transition state of glycosidic bond cleavage .

-

Applications : Used to study glycoprotein processing and develop antidiabetic agents .

Comparative Reactivity in Fluorinated Derivatives

Fluorination at C2 or C3 alters reactivity and selectivity:

-

2-Deoxy-2-fluoro Derivatives : Show reduced glycosylation selectivity (α:β = 3:1) due to destabilized oxacarbenium ions .

-

3-Deoxy-3-fluoro Derivatives : Exhibit rapid triflate decomposition above 0°C, limiting synthetic utility .

Representative Procedure :

-

Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside :

Wissenschaftliche Forschungsanwendungen

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a chemical compound with diverse applications in scientific research, including drug development, biochemical studies, the food industry, cosmetic formulations, and material science .

Scientific Research Applications

- Drug Development: Phenyl 4,6-O-benzylidene-β-D-glucopyranoside serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting glycosidic bonds, which can enhance drug efficacy .

- Biochemical Studies: This compound is useful in enzyme activity and carbohydrate interaction studies, providing insights into metabolic pathways and potential therapeutic targets .

- Food Industry: It can be used in food preservation as a natural antioxidant, helping to extend shelf life while maintaining flavor and quality .

- Cosmetic Formulations: The compound's properties make it suitable for skincare products, enhancing moisture retention and providing protection against environmental stressors .

- Material Science: It is explored in developing novel materials, especially biodegradable polymers, aligning with sustainability goals across various industries .

Additional Information

- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is employed as a chiral building block and an intermediate in preparing different sugars .

- 2-azidoethyl 4,6-O-benzylidene-β-D-glucopyranoside, prepared from D-glucose, is selectively O-allylated at the 3-hydroxy group .

- This compound is soluble in water, acetone, benzene, and ethyl ether .

- It should be stored frozen (below 0°C) and is heat sensitive .

Wirkmechanismus

Phenyl 4,6-O-benzylidene-b-D-glucopyranoside is compared with other similar compounds, such as Phenyl 4,6-O-[(R)-benzylidene]-b-D-glucopyranoside and Phenyl 4,6-O-benzylidene-b-D-thioglucopyranoside. These compounds share structural similarities but differ in their functional groups and biological activities. This compound is unique in its ability to interact with specific targets and pathways, making it valuable for various applications.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4,6-O-[(R)-benzylidene]-b-D-glucopyranoside

Phenyl 4,6-O-benzylidene-b-D-thioglucopyranoside

This comprehensive overview highlights the significance of Phenyl 4,6-O-benzylidene-b-D-glucopyranoside in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Biologische Aktivität

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a glycoside derivative that has garnered attention for its diverse biological activities. This compound is particularly notable for its applications in drug development, biochemical studies, and potential therapeutic uses. This article reviews the biological activity of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside, summarizing key research findings, case studies, and experimental data.

Chemical Structure and Properties

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is characterized by a benzylidene group attached to the glucopyranoside structure. The presence of this aromatic moiety is significant as it influences the compound's solubility and reactivity, which are crucial for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 250.25 g/mol |

| Melting Point | 160-163 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that Phenyl 4,6-O-benzylidene-β-D-glucopyranoside exhibits antimicrobial activity against various human pathogenic bacteria. A study utilizing disk diffusion methods demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

In a recent study, derivatives of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside were synthesized and screened for antibacterial activity. The results indicated that certain acylated derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can significantly influence biological efficacy .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . Specifically, it has shown potential in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can have implications for treating conditions such as diabetes.

Research Findings

A study explored the interaction of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside with various glycosidases. The findings revealed that the compound could effectively inhibit these enzymes, thereby affecting glucose metabolism pathways .

Antioxidant Activity

Phenyl 4,6-O-benzylidene-β-D-glucopyranoside has demonstrated antioxidant properties , making it a candidate for applications in food preservation and cosmetic formulations. Its ability to scavenge free radicals contributes to its potential as a natural preservative.

Experimental Data

In vitro assays measuring radical scavenging activity indicated that the compound possesses a significant capacity to neutralize reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases .

Applications in Drug Development

The versatility of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside extends to its use as an intermediate in drug synthesis . It serves as a valuable building block in the design of glycosidic drugs aimed at targeting specific metabolic pathways.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for glycosidic drugs |

| Biochemical Studies | Investigating enzyme interactions |

| Food Industry | Natural antioxidant |

| Cosmetic Formulations | Moisture retention and protection |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.